Cas no 14031-37-9 (Squalene-2,3-glycol)

Squalene-2,3-glycol is a bioactive derivative of squalene, characterized by the addition of hydroxyl groups at the 2 and 3 positions of its structure. This modification enhances its polarity and solubility, making it suitable for applications in pharmaceuticals, cosmetics, and biomaterials. The compound exhibits improved oxidative stability compared to squalene, while retaining biocompatibility and skin-penetrating properties. Its amphiphilic nature allows for use in emulsification and drug delivery systems. Squalene-2,3-glycol is also investigated for its potential antioxidant and anti-inflammatory effects, broadening its utility in dermatological formulations and therapeutic research. The glycol derivative maintains low toxicity, aligning with safety standards for topical and biomedical use.
Squalene-2,3-glycol structure
Squalene-2,3-glycol structure
Product Name:Squalene-2,3-glycol
CAS No:14031-37-9
MF:C30H52O2
MW:444.732689857483
CID:98038
PubChem ID:56845257
Update Time:2025-05-20

Squalene-2,3-glycol Chemical and Physical Properties

Names and Identifiers

    • 6,10,14,18,22-Tetracosapentaene-2,3-diol,2,6,10,15,19,23-hexamethyl-, (all-E)- (8CI,9CI)
    • Squalene-2,3-diol
    • Squalene-2,3-glycol
    • (?à)-Squalene-2,3-diol
    • 2,3-Dihydroxysqualene
    • Squalene glycol
    • [ "" ]
    • SCHEMBL11302378
    • 2,3-dihydroxy-2,3-dihydrosqualene
    • 2-((3-tert-Butylphenoxy)methyl)oxirane
    • (6E,10E,14E,18E)-2,6,10,15,19,23-HEXAMETHYLTETRACOSA-6,10,14,18,22-PENTAENE-2,3-DIOL
    • ()-Squalene-2,3-diol; 2,3-Dihydroxysqualene; Squalene glycol
    • 6,10,14,18,22-Tetracosapentaene-2,3-diol, 2,6,10,15,19,23-hexamethyl-, (all-E)- (8CI,9CI)
    • 14031-37-9
    • AKOS015909604
    • FS-10338
    • Inchi: 1S/C30H52O2/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29(31)30(7,8)32/h14-16,20-21,29,31-32H,9-13,17-19,22-23H2,1-8H3/b25-15+,26-16+,27-20+,28-21+
    • InChI Key: GRPNWQFOKYUABH-BANQPHDMSA-N
    • SMILES: OC(CC/C(/C)=C/CC/C(/C)=C/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C)C(C)(C)O

Computed Properties

  • Exact Mass: 444.396730897g/mol
  • Monoisotopic Mass: 444.396730897g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 16
  • Complexity: 667
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 4
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 9.3
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Color/Form: Oil
  • Density: 0.9±0.1 g/cm3
  • Boiling Point: 550.9±38.0 °C at 760 mmHg
  • Flash Point: 216.9±21.4 °C
  • Vapor Pressure: 0.0±3.4 mmHg at 25°C

Squalene-2,3-glycol Security Information

Squalene-2,3-glycol Pricemore >>

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Additional information on Squalene-2,3-glycol

Professional Introduction to Squalene-2,3-glycol (CAS No. 14031-37-9)

Squalene-2,3-glycol, a compound with the chemical formula C30H50O6 and CAS number 14031-37-9, is a glycolic acid derivative of squalene. This compound has garnered significant attention in the field of chemical and biomedical research due to its unique structural properties and potential applications. Squalene-2,3-glycol is characterized by its hydroxyl groups at the 2 and 3 positions of the squalene backbone, which contribute to its reactivity and versatility in various biochemical processes.

The synthesis of Squalene-2,3-glycol involves intricate chemical transformations that highlight the compound's significance in organic chemistry. Researchers have explored multiple synthetic pathways to achieve high yields and purity, often employing enzymatic or catalytic methods to minimize side reactions. The introduction of hydroxyl groups at specific positions on the squalene molecule not only enhances its solubility in polar solvents but also opens up possibilities for further functionalization, making it a valuable intermediate in drug development and material science.

Recent studies have demonstrated the potential of Squalene-2,3-glycol as a precursor in the synthesis of bioactive molecules. Its structural framework resembles that of natural squalene, which is a key precursor in the biosynthesis of sterols, including cholesterol. This similarity has led to investigations into its role in modulating lipid metabolism and its potential applications in therapeutic interventions for metabolic disorders. Additionally, the compound's ability to undergo oxidation and reduction reactions makes it a promising candidate for developing novel synthetic routes for complex organic molecules.

In the realm of biomedical applications, Squalene-2,3-glycol has shown promise as a cosmetic ingredient due to its moisturizing and antioxidant properties. Its molecular structure allows it to penetrate skin layers effectively, promoting hydration and protecting against oxidative stress caused by free radicals. Recent clinical trials have indicated that formulations containing Squalene-2,3-glycol can improve skin barrier function and reduce signs of aging. These findings have spurred interest in incorporating this compound into anti-aging creams and serums.

The compound's role in drug delivery systems has also been explored. Researchers have leveraged its amphiphilic nature—having both hydrophobic and hydrophilic regions—to develop micelles and nanoparticles that can encapsulate active pharmaceutical ingredients (APIs). This approach enhances drug solubility and bioavailability while allowing for targeted delivery to specific tissues or cells. Preliminary studies suggest that Squalene-2,3-glycol-based delivery systems can improve the efficacy of certain therapeutic agents used in oncology and infectious diseases.

Advances in analytical chemistry have enabled more precise characterization of Squalene-2,3-glycol's properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have provided detailed insights into its molecular structure and interactions with other molecules. These tools are essential for understanding how Squalene-2,3-glycol functions in biological systems and for optimizing its use in synthetic applications.

The environmental impact of Squalene-2,3-glycol is another area of growing interest. As sustainable chemistry becomes increasingly important, researchers are evaluating the biodegradability and ecological toxicity of this compound. Studies indicate that under certain conditions, Squalene-2,3-glycol can be metabolized by microorganisms without causing significant harm to aquatic ecosystems. This finding supports its use in environmentally friendly formulations where biodegradability is a key consideration.

In conclusion, Squalene-2,3-glycol (CAS No. 14031-37-9) is a multifaceted compound with broad applications in chemical synthesis, biomedical research, and industrial processes. Its unique structural features make it a valuable intermediate for producing bioactive molecules, while its biological properties open up possibilities for therapeutic interventions and cosmetic formulations. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation across multiple disciplines.

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